molecular formula C21H24ClN5O2 B11239725 N-(2-chlorobenzyl)-2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-ethyl-4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide

N-(2-chlorobenzyl)-2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-ethyl-4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide

Cat. No.: B11239725
M. Wt: 413.9 g/mol
InChI Key: LRXVOLMNCBEYOM-UHFFFAOYSA-N
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Description

N-[(2-CHLOROPHENYL)METHYL]-2-[2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-5-ETHYL-4-METHYL-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL]ACETAMIDE is a complex organic compound that belongs to the class of acetamides. This compound features a unique structure with multiple functional groups, including a chlorophenyl group, a pyrazolyl group, and a dihydropyrimidinyl group. Such compounds are often of interest in medicinal chemistry and pharmaceutical research due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-CHLOROPHENYL)METHYL]-2-[2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-5-ETHYL-4-METHYL-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL]ACETAMIDE typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, such as the chlorophenylmethyl derivative and the pyrazolyl-dihydropyrimidinyl derivative, followed by their coupling under specific conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the synthetic routes for scalability, yield, and cost-effectiveness. This may include the use of catalysts, solvents, and controlled reaction environments to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(2-CHLOROPHENYL)METHYL]-2-[2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-5-ETHYL-4-METHYL-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigating its biological activity and potential as a lead compound for drug development.

    Medicine: Exploring its therapeutic potential for treating specific diseases or conditions.

    Industry: Utilizing its unique chemical properties for the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of N-[(2-CHLOROPHENYL)METHYL]-2-[2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-5-ETHYL-4-METHYL-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL]ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways and result in various physiological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other acetamides with comparable structural features, such as:

  • N-[(2-CHLOROPHENYL)METHYL]-2-[2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-5-ETHYL-4-METHYL-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL]ACETAMIDE analogs with different substituents.
  • Other pyrazolyl-dihydropyrimidinyl derivatives.

Uniqueness

The uniqueness of N-[(2-CHLOROPHENYL)METHYL]-2-[2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-5-ETHYL-4-METHYL-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL]ACETAMIDE lies in its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to its analogs.

Properties

Molecular Formula

C21H24ClN5O2

Molecular Weight

413.9 g/mol

IUPAC Name

N-[(2-chlorophenyl)methyl]-2-[2-(3,5-dimethylpyrazol-1-yl)-5-ethyl-4-methyl-6-oxopyrimidin-1-yl]acetamide

InChI

InChI=1S/C21H24ClN5O2/c1-5-17-15(4)24-21(27-14(3)10-13(2)25-27)26(20(17)29)12-19(28)23-11-16-8-6-7-9-18(16)22/h6-10H,5,11-12H2,1-4H3,(H,23,28)

InChI Key

LRXVOLMNCBEYOM-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N=C(N(C1=O)CC(=O)NCC2=CC=CC=C2Cl)N3C(=CC(=N3)C)C)C

Origin of Product

United States

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